![molecular formula C13H11N3O5 B2463840 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941980-40-1](/img/structure/B2463840.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide” is complex, with a benzo[d][1,3]dioxol-5-ylmethyl group attached to an isoxazol-3-yl oxalamide group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .Scientific Research Applications
1. Anticancer Properties
- Virtual screening targeting the urokinase receptor (uPAR) identified derivatives of N1-(benzo[d][1,3]dioxol-5-ylmethyl) as potent inhibitors of breast cancer cell invasion, migration, and angiogenesis. These compounds, like (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, showed promising results in reducing tumor volumes and metastasis in animal models (Wang et al., 2011).
2. Antiviral Activity
- Certain derivatives, such as 5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones, have been synthesized and found to exhibit high activity against the wild-type HIV-1 strain. These compounds demonstrated inhibitory potency comparable to established antiviral drugs (Li et al., 2020).
3. Chemical Synthesis Applications
- Benzo[d]isoxazoles, related to the structure of interest, have been used in gold-catalyzed cycloaddition reactions with ynamides, showcasing their utility in organic synthesis for creating complex molecular structures like oxazines and oxazepines (Xu et al., 2018).
4. Novel Synthetic Methodologies
- Innovative synthetic approaches have been developed for derivatives of N1-(benzo[d][1,3]dioxol-5-ylmethyl), such as oxalamides, using Meinwald rearrangement and other novel sequences. This showcases the versatility of these compounds in synthetic organic chemistry (Mamedov et al., 2016).
5. Antimicrobial and Antiproliferative Activities
- Some derivatives, like thiazolyl pyrazoline linked to benzo[1,3]dioxole, have been synthesized and shown to possess significant antimicrobial and antiproliferative activities, demonstrating their potential in the development of new therapeutic agents (Mansour et al., 2020).
Mechanism of Action
Target of Action
The primary target of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It causes mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound affects the cell cycle pathway. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to the inhibition of cell proliferation and ultimately, cell death .
Result of Action
The compound shows potent growth inhibition properties against various cancer cell lines. For instance, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound causes cell cycle arrest and induces apoptosis, leading to the death of cancer cells .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-12(13(18)15-11-3-4-21-16-11)14-6-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQUPORSOLGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
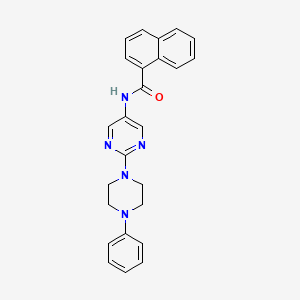
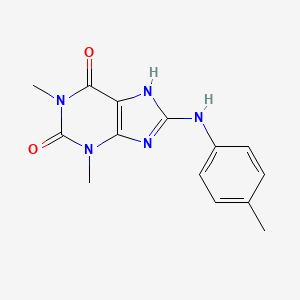
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463761.png)


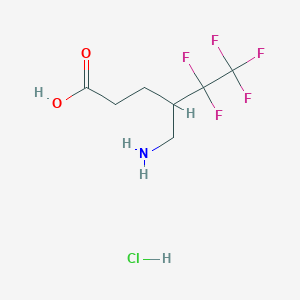
![1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol](/img/structure/B2463767.png)
![methyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2463771.png)
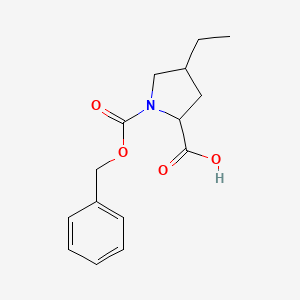
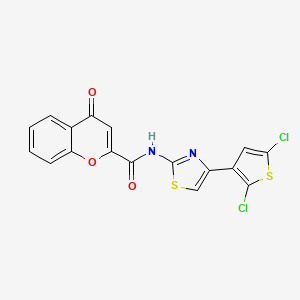
![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2463775.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)
